molecular formula C11H8F3N3O3S B1409430 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide CAS No. 1858257-31-4

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide

Cat. No.: B1409430
CAS No.: 1858257-31-4
M. Wt: 319.26 g/mol
InChI Key: OHUZHQWBTUHRQC-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzenesulfonamide moiety through an oxygen atom. The presence of the trifluoromethyl group imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide typically involves multiple steps, starting with the preparation of the trifluoromethylpyrimidine intermediateThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attack .

Chemical Reactions Analysis

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar compounds to 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide include:

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3S/c12-11(13,14)9-5-6-16-10(17-9)20-7-1-3-8(4-2-7)21(15,18)19/h1-6H,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUZHQWBTUHRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173461
Record name Benzenesulfonamide, 4-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858257-31-4
Record name Benzenesulfonamide, 4-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858257-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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